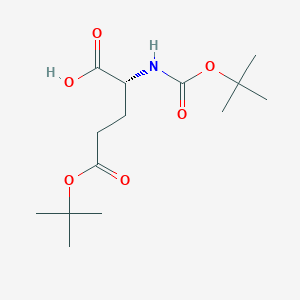
Boc-D-Glu(OtBu)-OH
概要
説明
N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester, commonly referred to as Boc-D-Glu(OtBu)-OH, is an organic compound used extensively in organic synthesis. It is a derivative of D-glutamic acid, where the carboxyl group is protected by a tert-butoxycarbonyl group (Boc group) and the side chain carboxyl group is esterified with a tert-butyl group. This compound is typically a solid, odorless substance at room temperature and is soluble in organic solvents such as dimethylformamide and dichloromethane .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester typically involves the reaction of D-glutamic acid with tert-butanol and N-tert-butoxycarbonyl-N’-carbonyldi-tert-butylurea (Boc-NH-Dpnp). The reaction is carried out in an organic solvent and is catalyzed by the addition of a base . The general steps are as follows:
- Dissolve D-glutamic acid in an organic solvent such as dichloromethane.
- Add tert-butanol and Boc-NH-Dpnp to the solution.
- Introduce a base, such as triethylamine, to catalyze the reaction.
- Allow the reaction to proceed under controlled temperature and stirring conditions.
- Purify the product through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors for mixing and reacting the starting materials.
- Continuous monitoring of reaction conditions such as temperature, pressure, and pH.
- Efficient purification systems to isolate and purify the final product.
- Quality control measures to ensure the consistency and purity of the compound.
化学反応の分析
Types of Reactions
N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group and tert-butyl ester group under acidic conditions.
Substitution Reactions: The protected amino and carboxyl groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group, while hydrochloric acid can be used to hydrolyze the ester group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Hydrolysis: Aqueous solutions of strong acids or bases can be used to hydrolyze the ester group.
Major Products Formed
Deprotection: D-glutamic acid is obtained after the removal of the Boc and tert-butyl groups.
Substitution: Various substituted derivatives of D-glutamic acid can be synthesized.
Hydrolysis: The corresponding carboxylic acid is formed.
科学的研究の応用
N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester has numerous applications in scientific research, including:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino and carboxyl groups.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides and proteins for various industrial applications.
作用機序
The primary mechanism of action of N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester involves its role as a protecting group. The Boc group protects the amino group of D-glutamic acid, preventing it from participating in unwanted reactions during peptide synthesis. The tert-butyl ester group similarly protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and proteins .
類似化合物との比較
N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester is unique in its dual protection of both the amino and carboxyl groups. Similar compounds include:
- **N-tert-Butoxycarbonyl
N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester: The L-isomer of the compound, used similarly in peptide synthesis.
特性
IUPAC Name |
(2R)-5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-10(16)8-7-9(11(17)18)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,17,18)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSRAYJBEREVRB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427015 | |
| Record name | Boc-D-Glu(OtBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104719-63-3 | |
| Record name | Boc-D-Glu(OtBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















